molecular formula C17H21IO3 B13499217 Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13499217
M. Wt: 400.25 g/mol
InChI Key: WVUHKQSXYKELFE-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction is often facilitated by photochemical methods, allowing for the efficient formation of the desired bicyclic framework

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Photochemical reactors can be employed to carry out the [2+2] cycloaddition on a larger scale. Additionally, continuous flow reactors may be used to enhance the efficiency and yield of the substitution reactions required to introduce the iodomethyl and phenylethyl groups.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in changes to its functional groups and overall structure.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The iodomethyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane Derivatives: These compounds share the same bicyclic core structure but differ in their substituents.

    Bicyclo[1.1.1]pentanes: These compounds have a similar rigid framework but with a different ring size and substitution pattern.

Uniqueness

Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[211]hexane-4-carboxylate is unique due to its specific combination of substituents and the presence of the iodomethyl group

Properties

Molecular Formula

C17H21IO3

Molecular Weight

400.25 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C17H21IO3/c1-2-20-15(19)17-10-16(11-17,12-18)21-14(17)9-8-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3

InChI Key

WVUHKQSXYKELFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2CCC3=CC=CC=C3)CI

Origin of Product

United States

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